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Abstract
Pavinetant (AZD-4901) is a potent and selective, non-peptide antagonist of the neurokinin-3

(NK3) receptor. It has been investigated for the treatment of various conditions, including

menopausal hot flashes, polycystic ovary syndrome (PCOS), and schizophrenia. This

document provides a detailed, representative protocol for the synthesis and purification of

Pavinetant, based on established organic chemistry principles for the assembly of its core

structural motifs. As the specific manufacturing process for Pavinetant is proprietary, this guide

is intended for research and development purposes, offering a plausible and scientifically

sound approach. Additionally, the relevant neurokinin-3 receptor signaling pathway is illustrated

to provide a biological context for the compound's mechanism of action.
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Pavinetant, with the IUPAC name 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-

phenylpropyl]quinoline-4-carboxamide, is a small molecule designed to block the action of

neurokinin B (NKB) at the NK3 receptor.[1][2] NKB is a neuropeptide that plays a crucial role in

the regulation of gonadotropin-releasing hormone (GnRH) secretion and thermoregulatory

pathways in the brain. By antagonizing the NK3 receptor, Pavinetant can modulate these

processes, offering therapeutic potential for hormone-dependent disorders and vasomotor

symptoms.[1][2]

The signaling pathway initiated by the binding of NKB to the NK3 receptor, a G-protein coupled

receptor (GPCR), is a key target for therapeutic intervention. Understanding this pathway is

essential for the rational design and development of antagonists like Pavinetant.

Neurokinin-3 Receptor Signaling Pathway
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Representative Synthesis of Pavinetant (AZD-4901)
The following multi-step synthesis is a representative protocol for the preparation of

Pavinetant. This pathway is constructed based on well-established chemical reactions for the

formation of the quinoline-4-carboxamide scaffold and subsequent functionalization.

Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis of Pavinetant (I) suggests a disconnection at the amide

bond, leading to 3-(methanesulfonamido)-2-phenylquinoline-4-carboxylic acid (II) and (S)-1-

phenylpropylamine (III). The quinoline core (II) can be derived from 2-phenylquinoline-4-

carboxylic acid (IV) via a directed lithiation and subsequent reaction with a sulfonylating agent.

The key intermediate (IV) can be synthesized via the Pfitzinger reaction of isatin (V) and

acetophenone (VI). The chiral amine (III) can be obtained through chiral resolution of the

corresponding racemate.

Experimental Workflow for Pavinetant Synthesis
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Step 1: Synthesis of 2-phenylquinoline-4-carboxylic acid
(IV) via Pfitzinger Reaction
Materials:

Isatin (V)

Acetophenone (VI)

Potassium hydroxide (KOH)

Ethanol (95%)

Hydrochloric acid (HCl), concentrated

Deionized water

Protocol:

In a round-bottom flask, dissolve KOH in 95% ethanol to create a 33% (w/v) solution.

To this basic solution, add isatin and stir at room temperature until the isatin dissolves

completely, forming potassium isatinate.

Add acetophenone to the reaction mixture.

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and then place it in an ice

bath.

Acidify the mixture with concentrated HCl to a pH of approximately 4-5 to precipitate the

product.

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to

yield crude 2-phenylquinoline-4-carboxylic acid (IV).
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Step 2: Synthesis of 3-(methanesulfonamido)-2-
phenylquinoline-4-carboxylic acid (II)
Materials:

2-phenylquinoline-4-carboxylic acid (IV)

n-Butyllithium (n-BuLi) in hexanes

Tetrahydrofuran (THF), anhydrous

Methanesulfonyl chloride (MsCl)

Ammonium chloride (NH₄Cl), saturated solution

Diethyl ether

Magnesium sulfate (MgSO₄), anhydrous

Protocol:

Dissolve 2-phenylquinoline-4-carboxylic acid (IV) in anhydrous THF in a flame-dried, three-

necked flask under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium (2.2 equivalents) to the solution. The first equivalent will

deprotonate the carboxylic acid, and the second will deprotonate the 3-position of the

quinoline ring.

Stir the mixture at -78 °C for 1-2 hours.

Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
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Extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to obtain the crude product (II).

Step 3: Synthesis of Pavinetant (I) via Amide Coupling
Materials:

3-(methanesulfonamido)-2-phenylquinoline-4-carboxylic acid (II)

(S)-1-phenylpropylamine (III)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF), anhydrous

Dichloromethane (DCM)

Sodium bicarbonate (NaHCO₃), saturated solution

Protocol:

Dissolve the carboxylic acid intermediate (II) in anhydrous DMF under an inert atmosphere.

Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 30 minutes

at room temperature to activate the carboxylic acid.

In a separate flask, dissolve (S)-1-phenylpropylamine (III) (1.1 equivalents) and DIPEA (2.0

equivalents) in DMF.

Add the amine solution to the activated carboxylic acid solution.

Stir the reaction mixture at room temperature overnight.
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Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of

NaHCO₃, followed by water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to obtain crude Pavinetant (I).

Purification of Pavinetant (AZD-4901)
Purification of the final compound is critical to remove unreacted starting materials, by-

products, and coupling reagents. A combination of chromatographic and crystallization

techniques is typically employed.

Purification Protocol
Materials:

Crude Pavinetant (I)

Silica gel for column chromatography

Hexanes

Ethyl acetate

Ethanol

Deionized water

Protocol:

Chromatographic Purification:

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl

acetate in hexanes).

Dissolve the crude Pavinetant in a minimal amount of the eluent and load it onto the

column.

Elute the column with the chosen solvent gradient, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.

Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization:

Dissolve the product obtained from chromatography in a minimal amount of hot ethanol.

Slowly add deionized water until the solution becomes slightly turbid.

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to

promote crystallization.

Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry

under vacuum to yield pure Pavinetant.

Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the

synthesis of a quinoline-4-carboxamide derivative, providing a benchmark for expected

outcomes in a research setting.
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Step Product
Starting
Material
(mass)

Product
(mass)

Yield (%)
Purity (by
HPLC) (%)

1

2-

phenylquinoli

ne-4-

carboxylic

acid

Isatin (5.0 g) 7.5 g ~85 >95

2

3-

(methanesulf

onamido)-2-

phenylquinoli

ne-4-

carboxylic

acid

Intermediate

from Step 1

(7.0 g)

7.8 g ~80 >90

3
Pavinetant

(crude)

Intermediate

from Step 2

(7.5 g)

8.2 g ~88 ~85

4
Pavinetant

(purified)

Crude

Pavinetant

(8.0 g)

6.8 g
~85

(recovery)
>99

Note: Yields and purity are highly dependent on reaction conditions and purification efficiency.

The values presented are for illustrative purposes only.

Conclusion
This document provides a comprehensive, albeit representative, guide to the synthesis and

purification of Pavinetant (AZD-4901). The detailed protocols for the Pfitzinger reaction,

directed lithiation-sulfonylation, and amide coupling offer a practical framework for the

laboratory-scale preparation of this and structurally related compounds. The inclusion of the

neurokinin-3 receptor signaling pathway provides the necessary biological context for

researchers working on the development of novel NK3 receptor antagonists. It is imperative to
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reiterate that these protocols are intended for research purposes and should be performed with

appropriate safety precautions in a controlled laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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